molecular formula C11H10O3 B8664216 Methyl 3-methyl-1-benzofuran-6-carboxylate

Methyl 3-methyl-1-benzofuran-6-carboxylate

Cat. No. B8664216
M. Wt: 190.19 g/mol
InChI Key: VIICZVKGFHCHON-UHFFFAOYSA-N
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Patent
US06894042B2

Procedure details

Methyl 3-(allyloxy)-4-iodobenzoate (2.0 g, 6.28 mmol) is dissolved in DMF (15 ml), treated with Pd(OAc)2 (71 mg, 0.31 mmol), Na2CO3 (1.67 g, 15.7 mmol), sodium formate (427 mg, 6.28 mmol), and n-Bu4NCl.H2O (1.92 g, 6.92 mmol) and stirred at 80° C. for 2 days. The mixture is then filtered, the liquor is diluted with EtOAc (75 ml) and washed with 50% saturated NaCl (4×25 ml) followed by 5% HCl (25 ml). The organic layer is dried (Na2SO4), filtered, and concentrated to a brown oil. The crude material is chromatographed over 50 g slurry-packed silica gel, eluting with 20% EtOAc/hexane. The appropriate fractions are combined and concentrated to afford 797 mg (67%) of methyl 3-methyl-1-benzofuran-6-carboxylate as a pale oil. HRMS (FAB) calcd for C11H10O3+H: 191.0708, found 191.0714 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.67 g
Type
reactant
Reaction Step Two
Quantity
427 mg
Type
reactant
Reaction Step Two
Quantity
1.92 g
Type
catalyst
Reaction Step Two
Quantity
71 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][C:5]1[CH:6]=[C:7]([CH:12]=[CH:13][C:14]=1I)[C:8]([O:10][CH3:11])=[O:9])[CH:2]=[CH2:3].C([O-])([O-])=O.[Na+].[Na+].C([O-])=O.[Na+]>CN(C=O)C.[N+](CCCC)(CCCC)(CCCC)CCCC.[Cl-].O.CC([O-])=O.CC([O-])=O.[Pd+2]>[CH3:3][C:2]1[C:14]2[CH:13]=[CH:12][C:7]([C:8]([O:10][CH3:11])=[O:9])=[CH:6][C:5]=2[O:4][CH:1]=1 |f:1.2.3,4.5,7.8.9,10.11.12|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C=C)OC=1C=C(C(=O)OC)C=CC1I
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.67 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
427 mg
Type
reactant
Smiles
C(=O)[O-].[Na+]
Name
Quantity
1.92 g
Type
catalyst
Smiles
[N+](CCCC)(CCCC)(CCCC)CCCC.[Cl-].O
Name
Quantity
71 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred at 80° C. for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is then filtered
ADDITION
Type
ADDITION
Details
the liquor is diluted with EtOAc (75 ml)
WASH
Type
WASH
Details
washed with 50% saturated NaCl (4×25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a brown oil
CUSTOM
Type
CUSTOM
Details
The crude material is chromatographed over 50 g slurry-packed silica gel
WASH
Type
WASH
Details
eluting with 20% EtOAc/hexane
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
CC1=COC2=C1C=CC(=C2)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 797 mg
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.